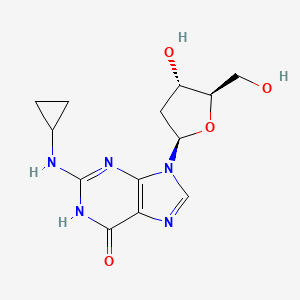

N-Cyclopropyl-2'-deoxyguanosine

Description

Properties

CAS No. |

372161-00-7 |

|---|---|

Molecular Formula |

C13H17N5O4 |

Molecular Weight |

307.31 g/mol |

IUPAC Name |

2-(cyclopropylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C13H17N5O4/c19-4-8-7(20)3-9(22-8)18-5-14-10-11(18)16-13(17-12(10)21)15-6-1-2-6/h5-9,19-20H,1-4H2,(H2,15,16,17,21)/t7-,8+,9+/m0/s1 |

InChI Key |

AEWBGGLEZFUTPL-DJLDLDEBSA-N |

Isomeric SMILES |

C1CC1NC2=NC3=C(C(=O)N2)N=CN3[C@H]4C[C@@H]([C@H](O4)CO)O |

Canonical SMILES |

C1CC1NC2=NC3=C(C(=O)N2)N=CN3C4CC(C(O4)CO)O |

Origin of Product |

United States |

Molecular and Cellular Biochemistry of N Cyclopropyl 2 Deoxyguanosine Analogues

Intracellular Processing and Bioactivation of N-Cyclopropyl-2'-deoxyguanosine Analogues

The biological activity of most nucleoside analogues, including this compound, is contingent upon their intracellular conversion to the corresponding triphosphate form. This bioactivation process is a multi-step enzymatic cascade that is crucial for their subsequent interaction with cellular machinery.

Phosphorylation Pathways and Triphosphate Formation

For a nucleoside analogue to be pharmacologically active, it must undergo sequential phosphorylation to its 5'-monophosphate, 5'-diphosphate, and finally, 5'-triphosphate derivative. This process is catalyzed by a series of cellular kinases.

The initial and often rate-limiting step is the conversion of the nucleoside to the nucleoside monophosphate, a reaction catalyzed by deoxyribonucleoside kinases. ki.se There are four known human deoxyribonucleoside kinases: thymidine (B127349) kinase 1 (TK1), thymidine kinase 2 (TK2), deoxycytidine kinase (dCK), and deoxyguanosine kinase (dGK). The substrate specificity of these enzymes is broad, allowing them to phosphorylate a variety of nucleoside analogues. For guanosine (B1672433) analogues like this compound, deoxyguanosine kinase (dGK), which is primarily located in the mitochondria, and potentially deoxycytidine kinase (dCK), are the likely candidates for catalyzing the initial phosphorylation step. Studies with other modified guanosine analogues have shown that dGK can efficiently phosphorylate them. ki.se

Once the monophosphate is formed, it is further phosphorylated to the diphosphate (B83284) by nucleoside monophosphate kinases (NMPKs), such as guanylate kinase (GMPK). The final phosphorylation step, from the diphosphate to the active triphosphate, is carried out by nucleoside diphosphate kinases (NDPKs), which have broad substrate specificity.

The efficiency of each phosphorylation step is highly dependent on the specific structure of the nucleoside analogue. Modifications to the base or the sugar moiety can significantly affect recognition and turnover by the respective kinases. For this compound analogues, the position of the cyclopropyl (B3062369) group (e.g., at the N2, O6, or C8 position) would be a critical determinant of the efficiency of this bioactivation pathway.

Cellular Metabolism and Enzyme Interactions (e.g., deaminases, hydrolases)

In addition to phosphorylation, this compound analogues are subject to metabolism by other cellular enzymes, which can either lead to their inactivation or alter their biological activity profile. Key enzymes in this context include deaminases and hydrolases.

Hydrolases: The stability of the cyclopropyl ring itself is a consideration. While generally stable, cyclopropyl groups can undergo oxidative metabolism, potentially leading to ring-opening and the formation of reactive metabolites. This is particularly relevant for cyclopropylamines, which can be oxidized by cytochrome P450 enzymes.

Interactions with DNA and RNA Polymerases

The active triphosphate metabolites of this compound analogues exert their biological effects primarily by interacting with DNA and RNA polymerases. These interactions can range from competitive inhibition to incorporation into nucleic acid chains, leading to a variety of cellular consequences.

Substrate Recognition and Incorporation Efficiency

The ability of a polymerase to recognize and incorporate a nucleoside triphosphate analogue is highly dependent on the specific polymerase and the structure of the analogue. The active site of a polymerase must accommodate the modified nucleotide in a way that allows for efficient catalysis of the phosphodiester bond formation.

Studies with N2-alkyl-2'-deoxyguanosine triphosphates, which are structurally related to N2-cyclopropyl-2'-deoxyguanosine triphosphate, have shown that they are selectively recognized and incorporated by human DNA polymerase κ (Pol κ), a member of the Y-family of translesion synthesis polymerases. nih.gov In contrast, these analogues are poor substrates for other human DNA polymerases such as Pol β, Pol δ, Pol η, Pol ι, and Pol ν. nih.gov This suggests that N2-cyclopropyl-2'-deoxyguanosine triphosphate may also be a selective substrate for Pol κ. The incorporation of such analogues into DNA can lead to chain termination or act as a lesion that requires further processing. escholarship.orgnih.gov

The table below presents kinetic data for the incorporation of N2-benzyl-dGTP by human DNA polymerase κ, illustrating the efficiency of this process.

| Substrate | Polymerase | Km (μM) | kcat (min-1) | kcat/Km (μM-1min-1) |

| dGTP | Pol κ | 1.3 ± 0.3 | 2.8 ± 0.2 | 2.2 |

| N2-Benzyl-dGTP | Pol κ | 2.0 ± 0.4 | 2.4 ± 0.1 | 1.2 |

This table is based on data for N2-Benzyl-dGTP and is intended to be illustrative for related this compound analogues.

Similarly, studies with other modified guanosine analogues, such as N7-cyanoborane-2'-deoxyguanosine 5'-triphosphate (7bdGTP), have shown that it can be a more efficient substrate for some DNA polymerases than the natural dGTP. nih.gov This highlights the complex and often unpredictable nature of polymerase-analogue interactions.

The incorporation of analogues like 8-cyclopropyl-2'-deoxyguanosine has also been studied, with research indicating that DNA duplexes containing this modification can form stable B-form helices. nih.gov

Mechanisms of Polymerase Inhibition

This compound triphosphate analogues can inhibit DNA and RNA polymerases through several mechanisms:

Competitive Inhibition: The analogue can compete with the natural dGTP for binding to the polymerase active site. If the analogue binds with high affinity but is a poor substrate for incorporation, it can act as a competitive inhibitor of DNA synthesis.

Chain Termination: If the analogue lacks a 3'-hydroxyl group, its incorporation into a growing DNA chain will result in immediate chain termination, as the addition of the next nucleotide is blocked.

Delayed Chain Termination: Some analogues, even with a 3'-hydroxyl group, can cause chain termination after the incorporation of one or more additional nucleotides. This can be due to distortions in the DNA structure caused by the analogue that prevent further extension by the polymerase.

Transcriptional Arrest: If incorporated into a DNA template, this compound could act as a lesion that stalls or terminates transcription by RNA polymerases. nih.gov

Nucleotide Pool Perturbation by this compound Metabolites

The intracellular pool of deoxyribonucleoside triphosphates (dNTPs) is tightly regulated to ensure the fidelity of DNA replication and repair. nih.gov The introduction of nucleoside analogues and their metabolites can significantly perturb the delicate balance of this pool, leading to downstream cellular consequences.

The accumulation of this compound triphosphate can have several effects on the dNTP pool:

Feedback Inhibition: High concentrations of a dGTP analogue can potentially exert feedback inhibition on ribonucleotide reductase (RNR), the enzyme responsible for the de novo synthesis of all four dNTPs. This could lead to a general depletion of the other dNTPs, stalling DNA replication and inducing cellular stress. nih.gov

Imbalance of dNTP Ratios: Even without direct inhibition of RNR, the presence of a high concentration of an additional dGTP-like molecule can create an imbalance in the relative ratios of the dNTPs. Such imbalances are known to be mutagenic, as they can increase the rate of misincorporation by DNA polymerases. nih.gov For example, an excess of dGTP relative to dATP can increase the frequency of G-T mismatches.

Indirect Effects: The cellular response to the presence of the analogue, such as the activation of DNA damage checkpoints, can also indirectly affect dNTP metabolism. For instance, checkpoint activation can lead to the upregulation of RNR to provide the necessary dNTPs for DNA repair.

The consequences of dNTP pool perturbation can be severe, ranging from increased mutation rates and genomic instability to the induction of apoptosis. nih.gov The specific effects of this compound metabolites on the dNTP pool would depend on their intracellular concentration, their interaction with metabolic enzymes, and the cellular context.

Stability and Degradation Pathways of this compound Analogues in Biological Systems

The metabolic fate of nucleoside analogues is a critical determinant of their therapeutic efficacy and potential for toxicity. For this compound and its related analogues, the stability and degradation pathways are influenced by the unique chemical features of the cyclopropyl group attached to the purine (B94841) ring. While specific experimental data on the metabolism of this compound is not extensively available in the public domain, an understanding of its potential biotransformation can be inferred from studies on related compounds, particularly those containing cyclopropylamine (B47189) moieties and other N-alkylated nucleosides.

The primary routes of metabolism for compounds of this nature are anticipated to involve enzymatic modification of the N-cyclopropyl group and cleavage of the glycosidic bond linking the guanine (B1146940) base to the deoxyribose sugar. The enzymes predominantly responsible for such transformations are located in the liver and include the cytochrome P450 (CYP450) superfamily and monoamine oxidases (MAO).

Potential Degradation Pathways:

Oxidative N-Dealkylation: A significant metabolic pathway for compounds containing a cyclopropylamine substructure is oxidative N-dealkylation, primarily catalyzed by CYP450 enzymes. This process can lead to the removal of the cyclopropyl group. Studies on other N-cyclopropylamines have shown that this can proceed through different mechanisms. One proposed mechanism involves a single electron transfer (SET) oxidation of the nitrogen atom, leading to a highly reactive aminium cation radical that can undergo rapid ring-opening of the cyclopropyl group nih.govnih.govnih.gov. For instance, the oxidation of N-cyclopropyl-N-methylaniline by horseradish peroxidase, which acts as a SET enzyme, results in the formation of N-methylaniline and β-hydroxypropionic acid, indicating the cleavage and degradation of the cyclopropyl ring nih.govnih.gov.

Hydroxylation and Ring Opening: In contrast to the SET mechanism, oxidation catalyzed by certain CYP450 isozymes, such as CYP2B1, in liver microsomes has been shown to proceed via a conventional C-hydroxylation mechanism on the cyclopropyl ring of N-cyclopropyl-N-methylaniline nih.gov. This leads to the formation of cyclopropanone (B1606653) hydrate (B1144303) and other metabolites without the characteristic ring-opening seen with SET enzymes nih.gov. For this compound, this could result in hydroxylated derivatives of the cyclopropyl moiety. Furthermore, oxidation of the cyclopropyl group itself has been identified as a metabolic pathway for other complex molecules in rat, dog, and human hepatocytes mdpi.com.

Monoamine Oxidase (MAO) Inhibition and Metabolism: Cyclopropylamines are known to be mechanism-based inhibitors of MAO nih.govnih.gov. This interaction involves the enzymatic oxidation of the cyclopropylamine, which can lead to the inactivation of the enzyme and the transformation of the substrate. This suggests that this compound could potentially interact with and be metabolized by MAO.

Cleavage of the Glycosidic Bond: Like many nucleoside analogues, this compound is susceptible to the enzymatic cleavage of the N-glycosidic bond. This hydrolysis, catalyzed by nucleoside phosphorylases, would release the N-cyclopropylguanine base and 2-deoxyribose-1-phosphate nih.govresearchgate.net. The released base could then undergo further metabolism.

Metabolic Stability:

The presence of the cyclopropyl group can influence the metabolic stability of the parent molecule. In some instances, the introduction of a cyclopropyl ring has been shown to reduce oxidative metabolism and increase the half-life of a drug mdpi.com. However, the stability is highly dependent on the specific molecular context and the enzymatic systems involved. Without specific experimental data for this compound, it is difficult to predict its precise metabolic half-life in biological systems such as plasma or liver microsomes.

Table of Potential Metabolic Fates of this compound

| Potential Metabolic Pathway | Enzymes Involved (Putative) | Potential Metabolites | Supporting Evidence from Related Compounds |

| Oxidative N-Dealkylation (via SET) | Cytochrome P450, Peroxidases | 2'-deoxyguanosine (B1662781), β-hydroxypropionic acid | Oxidation of N-cyclopropyl-N-methylaniline by horseradish peroxidase nih.govnih.gov |

| Oxidative N-Dealkylation (via C-Hydroxylation) | Cytochrome P450 (e.g., CYP2B1) | 2'-deoxyguanosine, Cyclopropanone hydrate | Oxidation of N-cyclopropyl-N-methylaniline by liver microsomes nih.gov |

| Cyclopropyl Ring Oxidation | Cytochrome P450 | Hydroxylated this compound | Metabolism of an IDO1 inhibitor in hepatocytes mdpi.com |

| MAO-mediated Metabolism | Monoamine Oxidases (MAO-A, MAO-B) | Oxidized cyclopropylamine metabolites | Known interaction of cyclopropylamines with MAO nih.govnih.gov |

| Glycosidic Bond Cleavage | Nucleoside Phosphorylases | N-cyclopropylguanine, 2-deoxyribose-1-phosphate | General degradation pathway for guanosine nucleotides nih.govresearchgate.net |

It is important to note that the actual metabolic profile of this compound can only be determined through dedicated experimental studies using in vitro systems like liver microsomes and hepatocytes, as well as in vivo models. Such studies would be essential to quantitatively assess its stability (e.g., half-life) and definitively identify its degradation products.

Structural and Conformational Characterization of N Cyclopropyl 2 Deoxyguanosine Derivatives

Conformational Analysis of Cyclopropyl (B3062369) Moieties in Nucleosides

The cyclopropyl group, due to its inherent ring strain and steric demands, significantly restricts the conformational freedom of the molecule to which it is attached. In nucleosides, this has profound effects on the orientation of the substituent relative to the purine (B94841) base and the conformation of the sugar ring.

Studies on related N-cyclopropyl amides have shown that the cyclopropyl group influences the rotational barrier around the nitrogen-carbonyl bond, leading to distinct conformational preferences compared to other aliphatic amides. nih.gov Computational studies using molecular orbital calculations on analogous molecules like cyclopropyl methyl ketone have determined that the s-cis conformation, where the cyclopropyl ring and the carbonyl group are coplanar and oriented in the same direction, is the most stable arrangement. uwlax.edu This preference is attributed to the minimization of steric hindrance.

In the context of N-Cyclopropyl-2'-deoxyguanosine, the cyclopropyl ring attached to the guanine (B1146940) base is expected to adopt a preferred orientation to minimize steric clashes with the rest of the nucleoside. This conformational locking is even more pronounced in related compounds like 8,5'-cyclo-2'-deoxyguanosine, where a covalent bond between the C8 of the guanine and the C5' of the deoxyribose sugar forces the deoxyribose into an unusual O4'-exo (west) pseudorotation. nih.govresearchgate.net While this compound does not have this additional covalent bond, the steric bulk of the cyclopropyl group can still influence the sugar pucker and the glycosidic torsion angle, which defines the orientation of the base relative to the sugar.

Molecular Interactions with Nucleic Acids (DNA/RNA)

The introduction of a cyclopropyl moiety into a deoxyguanosine nucleoside alters its size, shape, and electronic properties, thereby modifying its interaction with DNA and RNA. These modifications affect duplex stability, structure, and the dynamics of charge migration through the helix.

The incorporation of modified nucleosides into a DNA duplex can perturb the native B-form structure and affect its thermodynamic stability. Studies on 8-cyclopropyl-2'-deoxyguanosine have shown that it can be incorporated into DNA duplexes, which remain stable and adopt a B-form conformation, as confirmed by thermal denaturation and circular dichroism (CD) spectra. nih.gov

However, more significant modifications, such as the related (5′S)-8,5′-cyclo-2′-deoxyguanosine (S-cdG) lesion, are known to destabilize the DNA duplex. nih.gov UV melting experiments provide quantitative data on this effect. For instance, a DNA duplex containing the S-cdG lesion exhibited a melting temperature (Tm) of 46 °C, a significant decrease of 9 °C compared to the 55 °C melting temperature of the corresponding unmodified DNA duplex. nih.gov This thermodynamic destabilization is linked to structural perturbations, including a distorted sugar pucker and altered base stacking at and near the lesion site. nih.govnih.gov While this compound is a less disruptive modification than S-cdG, its steric bulk is still expected to introduce localized perturbations and a degree of thermodynamic destabilization to the DNA duplex.

| Duplex Type | Melting Temperature (Tm) in °C | Change in Tm (ΔTm) in °C | Reference |

|---|---|---|---|

| Unmodified DNA Duplex | 55 | N/A | nih.gov |

| Duplex with (5′S)-8,5′-cyclo-2′-deoxyguanosine | 46 | -9 | nih.gov |

This compound and its analogues play a crucial role as probes in the study of DNA-mediated charge transport (CT). Guanine has the lowest oxidation potential of the natural DNA bases, making it susceptible to oxidation and a key player in hole transport through the DNA helix. The cyclopropyl group, when attached to guanine, can act as a sensitive kinetic trap for these transient holes.

In these experiments, a photooxidant is often tethered to one end of a DNA duplex. Upon photoirradiation, an electron is abstracted from a nearby guanine, creating a radical cation or "hole". This hole can then migrate through the DNA duplex via the stacked base pairs. When the hole encounters N-Cyclopropylguanine, the cyclopropyl ring undergoes a rapid and irreversible ring-opening reaction. This reaction effectively traps the hole, and the location and yield of the resulting product can be analyzed to map the efficiency and distance dependence of the charge transport process. nih.gov

Research has utilized N2-cyclopropylguanine to demonstrate that charge transport can occur coherently as a single-step process over distances of up to 10 base pairs, a full turn of the DNA helix. researchgate.net Furthermore, 8-cyclopropyl-2'-deoxyguanosine has been shown to be an effective hole trap, allowing for the study of charge transport through adenine tracts up to 4.8 nm in length. nih.gov These studies highlight the ability of the modified guanosine (B1672433) to electronically couple with the DNA π-stack, facilitating the investigation of fundamental charge migration mechanisms in DNA. researchgate.netnih.gov

Chirality is a fundamental property of DNA, which exists as a right-handed double helix. Consequently, the interaction of small molecules with DNA is often stereospecific. The introduction of a chiral center, such as in a cyclopropyl nucleoside analogue, can lead to differential binding and effects depending on the stereoisomer.

While specific studies on the stereoisomers of this compound are limited, research on other chiral molecules demonstrates the importance of stereochemistry in DNA interactions. For example, computational studies on chiral oligopeptide antibiotics show that different stereoisomers exhibit significant differences in binding energy and affinity for the DNA minor groove. nih.gov Similarly, enantiomers of certain naphthalenediimide ligands display opposing effects on the stability of G-quadruplex DNA, with one enantiomer acting as a stabilizer and the other as a destabilizer. mdpi.com Studies with chiral nanocapsules also reveal preferential binding of single-stranded DNA to d-enantiomers over their l-counterparts. nih.gov These findings underscore the principle that the specific three-dimensional arrangement of atoms in a chiral cyclopropyl nucleoside would dictate its fit within the chiral grooves of DNA, influencing binding affinity, orientation, and any subsequent biological or chemical effects.

Spectroscopic and Diffraction Studies for Structural Elucidation

A combination of spectroscopic and diffraction techniques is essential for the complete structural characterization of this compound and its integration into nucleic acid structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state structure and conformation. 1H NMR can identify the protons of the cyclopropyl ring, which typically appear in the upfield region of the spectrum (around 0.5-1.0 ppm) due to the ring's shielding effects. illinois.edu Two-dimensional NMR experiments like NOESY can reveal through-space interactions, providing crucial information on the conformation around the glycosidic bond and the orientation of the cyclopropyl group relative to the sugar and base. Solid-state NMR has been used to determine the 15N chemical shift tensor of the parent [1-15N]-2'-deoxyguanosine, providing precise electronic structural information. nih.gov

| Proton Type | Expected 1H Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Cyclopropyl (CH, CH2) | 0.5 - 1.5 | Highly shielded, upfield of most other signals. |

| Deoxyribose (H2', H2'') | 2.0 - 3.0 | Sugar protons adjacent to the anomeric carbon. |

| Deoxyribose (H1') | ~6.0 | Anomeric proton, sensitive to glycosidic conformation. |

| Guanine (H8) | ~7.8 - 8.2 | Aromatic proton on the purine ring. |

X-ray crystallography provides atomic-resolution data on the solid-state structure of molecules. While a crystal structure for this compound is not publicly available, the high-quality crystal structure of the parent 2'-deoxyguanosine (B1662781) serves as a critical reference for its geometric parameters. nih.gov Obtaining a crystal structure of the modified nucleoside, either alone or within a DNA duplex, would offer definitive proof of its conformation and detailed insights into its interactions with neighboring residues.

Computational Structural Elucidation

Computational methods, including molecular mechanics, molecular dynamics (MD) simulations, and quantum chemical calculations (like Density Functional Theory, DFT), are invaluable for complementing experimental data and providing dynamic and energetic insights into the structure of this compound.

DFT calculations can provide accurate information on the conformational energies of the isolated nucleoside, helping to predict the most stable orientations of the cyclopropyl group. nih.gov These computational approaches can also be used to calculate electronic properties, such as the ionization potential, which is crucial for understanding the role of the modified base in DNA-mediated charge transport processes. mdpi.com Applying these computational tools to this compound would allow for a detailed prediction of its structural impact on DNA, its dynamic behavior, and the energetic consequences of its incorporation into the double helix.

Rational Design and Development of N Cyclopropyl 2 Deoxyguanosine Analogues

Structure-Activity Relationship (SAR) Studies of Cyclopropyl (B3062369) Substituents

The introduction of a cyclopropyl group to the guanosine (B1672433) scaffold can significantly influence the biological activity of the resulting nucleoside analogue. Structure-activity relationship (SAR) studies are crucial in elucidating the impact of the position and nature of this substituent on therapeutic potential.

Research into cyclopropyl-containing nucleosides has revealed that the placement of the cyclopropyl moiety is a critical determinant of activity. For instance, studies on 8-cyclopropyl-2'-deoxyguanosine ((8CP)G), a positional isomer of the N-cyclopropyl analogue, have shown its utility as a kinetic trap for transient hole occupancy during DNA-mediated hole transport. mdpi.com The presence of the cyclopropyl group at the C8 position allows the molecule to maintain a stable B-form DNA duplex structure. mdpi.com This highlights that modifications at different positions of the purine (B94841) ring can impart distinct physicochemical properties and biological functions.

Furthermore, SAR studies on related N6-cycloalkyl derivatives of 1-deazaadenosine (B84304) have demonstrated that the size of the cycloalkyl group can modulate anti-HIV activity. nih.gov While not a direct study of N-Cyclopropyl-2'-deoxyguanosine, these findings suggest that the compact and rigid nature of the cyclopropyl ring at the N6 position (equivalent to the N-position in guanosine) can be a key factor in receptor binding and biological response. Compounds with larger cycloalkyl groups, such as cycloheptyl or cyclooctyl, were found to be the most active in this series, indicating that while a cyclopropyl group is a valuable substituent, the size of the ring is a parameter that can be fine-tuned to optimize activity. nih.gov

In the context of acyclic nucleoside analogues, the cyclopropyl group has also been shown to be a critical component for potent antiviral activity. A notable example is 9-[[cis-1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]guanine, which exhibits extremely potent activity against herpes simplex virus type-1 (HSV-1). nih.gov The stereochemistry of the cyclopropyl ring and its substituents is also vital, with the (1'S,2'R)-configuration being the active enantiomer. nih.gov This underscores the importance of the three-dimensional arrangement of the cyclopropyl group and its flanking functionalities in interacting with viral enzymes.

The following table summarizes the biological activities of various cyclopropyl-containing nucleoside analogues, illustrating the structure-activity relationships discussed.

| Compound Name | Cyclopropyl Position | Sugar/Sugar Mimic | Target/Activity | Key Finding |

| 8-cyclopropyl-2'-deoxyguanosine | C8 | 2'-deoxyribose | DNA hole trap | Maintains B-form DNA duplex. mdpi.com |

| 2'-deoxy-2-chloro-N6-cycloheptyl-1-deazaadenosine | N6 (analogue) | 2'-deoxyribose | Anti-HIV-1 | Larger cycloalkyl groups showed higher potency. nih.gov |

| 9-[[(1'S,2'R)-cis-1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]guanine | N9 side chain | Acyclic cyclopropyl | Anti-HSV-1 | Specific stereoisomer is highly active. nih.gov |

Prodrug Strategies for Enhanced Biological Efficacy

A significant challenge in the development of nucleoside analogues is their often-poor pharmacological properties, such as low stability and limited cell permeability. Prodrug strategies are employed to overcome these limitations by masking the active nucleoside in a temporarily inactive form that can be converted to the active drug within the body.

A compelling example of a prodrug strategy involving a cyclopropyl group is the modification of 2',3'-didehydro-2',3'-dideoxyguanosine (B1496509) (D4G). D4G itself is unstable in acidic conditions, which limits its therapeutic potential. nih.gov To address this, a prodrug, cyclo-D4G, was synthesized by introducing a cyclopropylamino group at the 6-position of the purine ring. nih.gov This modification not only increased the stability of the compound but also enhanced its lipophilicity and solubility, leading to improved anti-HIV activity and reduced toxicity compared to the parent compound. nih.gov The cyclopropylamino group in this context serves to protect the guanine (B1146940) ring from degradation and improves its pharmacokinetic profile.

This approach is part of a broader strategy for guanosine prodrugs, where modifications at the 6-position have been successful in improving the therapeutic index of antiviral agents. nih.gov For instance, Abacavir, a potent anti-HIV drug, features a cyclopropylamino group and is metabolized to its active carbocyclic guanosine analogue intracellularly. nih.gov These examples underscore the utility of the N-cyclopropyl moiety not just as a pharmacophore for activity but also as a key component of a successful prodrug strategy.

Another prodrug approach involves the creation of tricyclic nucleosides. These compounds can be designed to be more stable and have better cell penetration, and they can subsequently break down in vivo to release the active parent nucleoside. nih.gov While not exclusively focused on cyclopropyl derivatives, this strategy could be applied to this compound to further modulate its delivery and release.

The table below compares the properties of D4G and its cyclopropyl prodrug, cyclo-D4G, highlighting the benefits of this prodrug approach.

| Compound | Key Structural Feature | Stability in Acidic Solution | Lipophilicity | Anti-HIV Activity |

| 2',3'-didehydro-2',3'-dideoxyguanosine (D4G) | Unmodified guanine | Low | Lower | Inactive in cell culture nih.gov |

| cyclo-D4G | 6-cyclopropylamino group | Increased | Increased | Active nih.gov |

Computational Chemistry Approaches in Nucleoside Analogue Design

Computational chemistry provides powerful tools for the rational design of novel nucleoside analogues, enabling the prediction of their properties and interactions with biological targets before their synthesis.

Molecular modeling and dynamics simulations are instrumental in understanding the conformational preferences of nucleoside analogues and their binding modes within enzyme active sites or DNA/RNA structures. For instance, computational studies on a 4-thiazolidinone (B1220212) derivative bearing a cyclopropyl ring have utilized Density Functional Theory (DFT) to determine the molecule's stable conformation. researchgate.net Molecular docking studies of this compound with DNA revealed its binding mode and provided a basis for its observed biological activity. researchgate.net

Similar methodologies can be applied to this compound to model its interaction with viral polymerases or other target proteins. By simulating the dynamic behavior of the ligand-protein complex, researchers can gain insights into the key interactions that drive binding affinity and specificity. These simulations can help to rationalize observed SAR data and guide the design of new analogues with improved binding characteristics. For example, simulations could explore how the orientation of the cyclopropyl group influences interactions within a binding pocket and how modifications to this group might enhance these interactions.

Generative Artificial Intelligence (AI) is an emerging technology that is poised to revolutionize drug discovery. nih.govnih.govnih.gov Generative models, such as Conditional Randomized Transformers (CRT), can learn the underlying patterns in large datasets of known molecules to design novel compounds with desired properties. nih.govnih.gov

In the context of nucleoside analogue design, generative AI can be used to explore a vast chemical space around a starting molecule like this compound. nih.govmdpi.com By providing the model with information about the desired activity and physicochemical properties, it can generate a library of novel analogues with a high probability of being active. mdpi.com This approach has the potential to significantly accelerate the discovery of new drug candidates by moving beyond traditional, often incremental, modifications of existing scaffolds. nih.govmdpi.com For example, a generative model could be trained on a dataset of known antiviral nucleosides and then be conditioned to generate novel structures that retain the key pharmacophoric features of this compound while exploring diverse chemical modifications to other parts of the molecule. nih.govnih.govmdpi.com

Advanced Research Applications and Methodological Contributions of N Cyclopropyl 2 Deoxyguanosine Analogues

Probes for DNA Damage and Repair Mechanisms

Cyclopropyl-modified guanosine (B1672433) analogues, particularly those with the cyclopropyl (B3062369) group at the C8 or involved in a C8-C5' linkage, serve as invaluable probes for investigating the mechanisms of DNA damage and repair. These analogues mimic lesions formed by oxidative stress and provide insights into how the cellular machinery recognizes and responds to such damage.

One of the most studied analogues is 8,5'-cyclo-2'-deoxyguanosine (cdG) , a tandem lesion formed by hydroxyl radical attack on 2'-deoxyguanosine (B1662781). nih.gov This lesion, which exists as (5'S) and (5'R) diastereomers, introduces significant distortion to the DNA double helix due to the covalent bond between the C8 of the guanine (B1146940) base and the C5' of the deoxyribose sugar. nih.govnih.gov This structural perturbation is a key feature that allows it to be used as a probe for DNA repair pathways.

Research has shown that unlike many other oxidative DNA lesions that are repaired by the base excision repair (BER) pathway, 8,5'-cyclo-2'-deoxypurines are substrates for the nucleotide excision repair (NER) pathway. nih.govnih.govnih.gov Studies using HeLa cell extracts have demonstrated the repair of (5'S)-8,5'-cyclo-2'-deoxyguanosine, confirming the role of NER in its removal. nih.gov The structural distortion caused by the cdG lesion, including an unusual O4'-exo sugar pucker and altered helical twist, is thought to be the primary signal for recognition by the NER machinery. nih.govacs.org The thermodynamic destabilization of the DNA duplex containing this lesion further contributes to its recognition as damage. nih.gov

Another important analogue, 8-cyclopropyl-2'-deoxyguanosine ((8CP)G) , has been instrumental in studying DNA-mediated charge transport, a process implicated in both DNA damage and repair. The cyclopropyl group at the C8 position acts as a kinetic trap for transient holes (positive charges) migrating through the DNA. nih.govresearchgate.net Upon trapping a hole, the cyclopropyl ring opens, providing a detectable signal of charge transport. researchgate.net This has allowed researchers to investigate the efficiency and distance dependence of hole transport through DNA, revealing that (8CP)G can be oxidatively decomposed over distances of up to 4.8 nm through DNA-mediated hole transport. nih.gov These studies have shown that DNA duplexes containing (8CP)G form stable B-form helices and that the analogue couples well electronically with the DNA bridge, facilitating the study of charge delocalization. nih.gov

| N-Cyclopropyl-2'-deoxyguanosine Analogue | Research Application | Key Findings | References |

|---|---|---|---|

| 8,5'-cyclo-2'-deoxyguanosine (cdG) | Probe for DNA Repair Pathways | Repaired by Nucleotide Excision Repair (NER), not Base Excision Repair (BER). Causes significant DNA distortion, including an O4'-exo sugar pucker. | nih.govnih.govnih.gov |

| 8-cyclopropyl-2'-deoxyguanosine ((8CP)G) | Probe for DNA-Mediated Charge Transport | Acts as a kinetic hole trap to study the efficiency and distance of charge transport in DNA. Can be oxidatively decomposed over long molecular distances. | nih.govresearchgate.net |

Contributions to Understanding Nucleoside Metabolism and Enzyme Function

The study of this compound analogues has provided valuable insights into nucleoside metabolism and the function of enzymes involved in nucleotide synthesis and breakdown. The introduction of a cyclopropyl group can significantly alter the interaction of a nucleoside with metabolic enzymes, making these analogues useful as inhibitors or mechanistic probes.

Nucleoside analogues are often used as antiviral and anticancer drugs, and their efficacy depends on their intracellular metabolism, which typically involves phosphorylation to the active triphosphate form. uni-hamburg.de The cyclopropyl moiety can influence the efficiency of these phosphorylation steps. For instance, the antiviral drug Abacavir , a carbocyclic nucleoside analogue, features a cyclopropylamine (B47189) group. nih.gov This group is crucial for its prodrug strategy; following initial phosphorylation, the cyclopropyl group is deaminated to yield the active monophosphate form of its parent compound, (-)-Carbovir. nih.gov This highlights how cyclopropyl modifications can be strategically employed to control the activation of nucleoside analogues.

Furthermore, the metabolism of cyclopropyl groups themselves has been a subject of investigation. In other contexts, cyclopropyl moieties can undergo NADPH-dependent oxidation by cytochrome P450 enzymes, leading to ring-opened metabolites. hyphadiscovery.com This metabolic pathway is a consideration in the design of drugs containing cyclopropyl groups and suggests that this compound analogues could be subject to similar enzymatic processing, potentially leading to the formation of reactive intermediates.

The enzymatic synthesis of 2'-deoxyguanosine and its analogues has also been explored. Enzymes like nucleoside deoxyribosyltransferase-II (NdRT-II) exhibit broad substrate specificity, allowing for the synthesis of modified nucleosides. nih.gov This enzymatic approach could be adapted for the synthesis of this compound, providing a more efficient and stereoselective alternative to chemical synthesis. The study of how enzymes such as 5'-nucleotidase are inhibited by nucleoside analogues can also shed light on their physiological roles and provide avenues for pharmacological intervention. nih.gov

| Analogue/Concept | Contribution to Understanding Metabolism/Enzyme Function | Key Findings | References |

|---|---|---|---|

| Abacavir (Carbocyclic analogue with cyclopropylamine) | Prodrug activation strategy | The cyclopropylamine group is removed post-phosphorylation to generate the active drug form. | nih.gov |

| General Cyclopropyl Group Metabolism | Potential for metabolic activation or detoxification | Cyclopropyl rings can be opened by cytochrome P450 enzymes, potentially forming reactive metabolites. | hyphadiscovery.com |

| Enzymatic Synthesis (e.g., using NdRT-II) | Alternative synthesis routes for modified nucleosides | Enzymes with broad substrate specificity can be used to produce modified nucleosides like 2'-deoxyguanosine analogues. | nih.gov |

Applications in Chemical Biology and Synthetic Nucleic Acid Studies

This compound analogues have found diverse applications in chemical biology and the development of synthetic nucleic acids with enhanced properties. These applications leverage the unique steric and electronic features of the cyclopropyl group to create novel research tools and potential therapeutic agents.

In the field of synthetic nucleic acids, the incorporation of cyclopropyl-modified nucleosides can confer desirable properties to oligonucleotides. For example, the introduction of a bicyclo[3.1.0]hexyl scaffold, which includes a cyclopropyl fragment, can lock the sugar pucker conformation, leading to increased affinity for complementary RNA and enhanced stability against nuclease degradation. nih.gov Similarly, the synthesis of 5'-cyclopropyl phosphonate (B1237965) nucleotides has been explored as a way to create more stable mimics of the natural 5'-phosphate group, which is important for the biological activity of antisense oligonucleotides. nih.govgoogle.com

Cyclopropyl-modified nucleosides are also being developed as tools for chemical biology, particularly for the site-specific labeling of nucleic acids. A cyclopropene-modified nucleotide has been used for the site-specific labeling of RNA through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction. rsc.orgresearchgate.net This bioorthogonal chemistry allows for the attachment of fluorophores or other probes to RNA molecules, enabling the study of their localization, dynamics, and interactions within the cell. nih.gov

Furthermore, the synthesis of cyclopropyl-containing compounds is being explored for the development of novel therapeutic agents. For instance, cyclopropane-derived inhibitors have shown high potency against the 3C-like proteases of coronaviruses, including SARS-CoV-2. nih.gov In the realm of peptide synthesis, radical S-adenosylmethionine (rSAM) enzymes have been identified that can catalyze the formation of cyclopropyl-glycine residues in peptides, highlighting a natural pathway for the biosynthesis of cyclopropyl-containing molecules. nih.govacs.org

| Application Area | Specific Use of Cyclopropyl-Modified Nucleosides/Analogues | Key Advantages/Findings | References |

|---|---|---|---|

| Synthetic Nucleic Acids | Incorporation into oligonucleotides (e.g., bicyclo[3.1.0]hexyl scaffold, 5'-cyclopropyl phosphonates) | Increased affinity for target RNA, enhanced nuclease stability, and improved biological activity of antisense oligonucleotides. | nih.govnih.govgoogle.com |

| Chemical Biology/RNA Labeling | Cyclopropene-modified nucleotides for bioorthogonal chemistry (iEDDA) | Enables site-specific labeling of RNA with fluorophores or other probes for studying RNA biology. | rsc.orgresearchgate.netnih.gov |

| Therapeutic Development | Development of cyclopropane-based inhibitors | Potent inhibition of viral enzymes like coronavirus 3C-like proteases. | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.